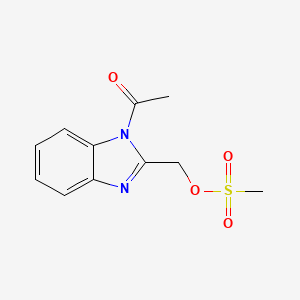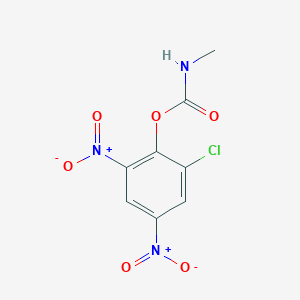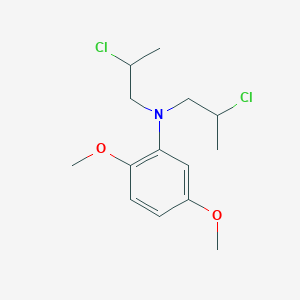
1-(4-Bromophenyl)-2-(diethylamino)ethanone hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)-2-diethylamino-ethanone is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a diethylamino ethanone group
Vorbereitungsmethoden
The synthesis of 1-(4-bromophenyl)-2-diethylamino-ethanone typically involves the reaction of 4-bromobenzaldehyde with diethylamine in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. Industrial production methods may involve more scalable processes, including continuous flow synthesis, to ensure higher yields and purity.
Analyse Chemischer Reaktionen
1-(4-Bromophenyl)-2-diethylamino-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the bromine atom can be replaced by other substituents using reagents like sodium iodide in acetone.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromophenyl)-2-diethylamino-ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-bromophenyl)-2-diethylamino-ethanone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromophenyl)-2-diethylamino-ethanone can be compared with other similar compounds such as:
4-Bromophenylacetic acid: Similar in structure but with different functional groups, leading to varied chemical properties and applications.
4-Bromophenyl-ethylamine: Shares the bromophenyl group but differs in the attached amine group, resulting in distinct biological activities.
Eigenschaften
CAS-Nummer |
7402-09-7 |
|---|---|
Molekularformel |
C12H17Br2NO |
Molekulargewicht |
351.08 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-2-(diethylamino)ethanone;hydrobromide |
InChI |
InChI=1S/C12H16BrNO.BrH/c1-3-14(4-2)9-12(15)10-5-7-11(13)8-6-10;/h5-8H,3-4,9H2,1-2H3;1H |
InChI-Schlüssel |
XHNMRTLYWVCOOG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(=O)C1=CC=C(C=C1)Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{3-[(Dibenzylamino)methyl]-4-hydroxyphenyl}-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14004521.png)
![2-[4-(Diethoxyphosphorylmethyl)phenyl]-1,3-benzoxazole](/img/structure/B14004524.png)
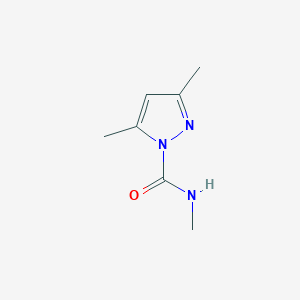


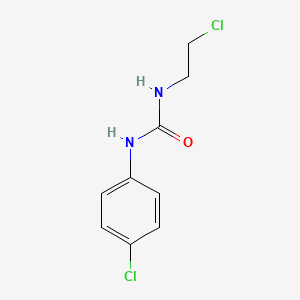
![3-fluoro-N-[(Z)-(5-pyrimidin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide](/img/structure/B14004544.png)

![Benzene, 1-chloro-4-[(4-nitrophenyl)methoxy]-](/img/structure/B14004550.png)
